1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a cyanopyridine moiety, a piperidine ring, and a methoxyethyl urea group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyanopyridine moiety: This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanide source under basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction, where an appropriate aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling of the cyanopyridine and piperidine units: This step involves the formation of a carbon-nitrogen bond between the two units, typically through a nucleophilic substitution reaction.
Introduction of the methoxyethyl urea group: This can be achieved through a reaction between an isocyanate derivative and a methoxyethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-23-10-7-19-16(22)20-12-13-4-8-21(9-5-13)15-14(11-17)3-2-6-18-15/h2-3,6,13H,4-5,7-10,12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYYPCJGXXSQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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